molecular formula C14H13NO2S B1422492 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one CAS No. 17583-16-3

2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

Cat. No.: B1422492
CAS No.: 17583-16-3
M. Wt: 259.33 g/mol
InChI Key: SLOHPGRIBDOXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one” is a complex organic molecule. It likely contains a benzothiazole ring, which is a type of heterocyclic compound . The “4-Methoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a methoxy group (O-CH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods (like DFT) can be used to analyze the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Unfortunately, without specific information or research on this compound, it’s difficult to provide a detailed chemical reactions analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Antitumor Properties

Compounds similar to 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one have shown promising results as antitumor agents. For instance, Zhang et al. (2010) described a series of 2-aryl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ols exhibiting high selectivity against aneuploid cell lines compared to diploid cell lines, highlighting their potential in cancer treatment. Kashiyama et al. (1999) investigated 2-(4-Aminophenyl)benzothiazoles, which demonstrated selective growth inhibitory properties against human cancer cell lines, further emphasizing the antitumor potential of benzothiazole derivatives (Zhang et al., 2010) (Kashiyama et al., 1999).

Fluorescence Probes

Tanaka et al. (2001) demonstrated the application of benzothiazole derivatives in fluorescent probes, sensitive to pH changes and metal cations. These findings suggest the possibility of using similar compounds, like this compound, in biochemical and medical diagnostics (Tanaka et al., 2001).

Molecular Structure Analysis

Gupta and Chaudhary (2015) focused on the molecular structure analysis of related benzothiazole compounds, which is crucial for understanding their biological activity and potential therapeutic applications. Such studies can provide insights into the structural requirements for the biological efficacy of benzothiazole derivatives (Gupta & Chaudhary, 2015).

DNA Interaction Studies

Leong et al. (2003) explored the interaction of antitumor 2-(4-aminophenyl)benzothiazoles with DNA in sensitive tumor cells. This research is significant for understanding how benzothiazole derivatives interact at the molecular level with biological targets, which could be relevant for the development of new therapeutic agents (Leong et al., 2003).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for causing harm to humans or the environment .

Future Directions

Future research could involve studying this compound’s potential applications, such as its use in pharmaceuticals, its behavior under various conditions, and its interactions with other substances .

Properties

IUPAC Name

2-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-17-10-7-5-9(6-8-10)14-15-11-3-2-4-12(16)13(11)18-14/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOHPGRIBDOXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(S2)C(=O)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215105
Record name 5,6-Dihydro-2-(4-methoxyphenyl)-7(4H)-benzothiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17583-16-3
Record name 5,6-Dihydro-2-(4-methoxyphenyl)-7(4H)-benzothiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17583-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydro-2-(4-methoxyphenyl)-7(4H)-benzothiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
Reactant of Route 3
Reactant of Route 3
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
Reactant of Route 4
Reactant of Route 4
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
Reactant of Route 5
Reactant of Route 5
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
Reactant of Route 6
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.